molecular formula C17H11NO4 B5832303 ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate

ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate

Cat. No. B5832303
M. Wt: 293.27 g/mol
InChI Key: XBOJPRFDPAHDNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate is a chemical compound that has attracted significant scientific interest in recent years. This compound belongs to the family of isoxazole derivatives, which are known for their diverse biological activities. Ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate has shown promising results in various scientific research applications, including cancer treatment, anti-inflammatory, and antimicrobial activities.

Mechanism of Action

The mechanism of action of ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate involves the inhibition of various enzymes and signaling pathways. In cancer cells, this compound induces apoptosis by activating the caspase pathway and suppressing the anti-apoptotic protein Bcl-2. It also inhibits the activity of cyclin-dependent kinases, leading to cell cycle arrest. In inflammation, ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate suppresses the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway. In antimicrobial activity, this compound disrupts the cell wall or membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
Ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate has shown various biochemical and physiological effects in scientific research. In cancer cells, this compound induces apoptosis and cell cycle arrest, leading to the inhibition of cancer cell growth. In inflammation, ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate suppresses the production of pro-inflammatory cytokines, leading to the reduction of inflammation. In antimicrobial activity, this compound disrupts the cell wall or membrane of bacteria and fungi, leading to their death.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate in lab experiments is its diverse biological activities, which make it a potential candidate for various scientific research applications. Additionally, the synthesis method has been optimized to achieve high yields and purity of the final product. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and evaluation in lab experiments.

Future Directions

There are several future directions for the scientific research of ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate. One of the potential directions is the development of novel cancer therapies using this compound. Additionally, further research is needed to explore the mechanism of action of ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate in inflammation and antimicrobial activity. Moreover, the potential toxicity of this compound needs to be evaluated in animal studies to determine its safety for human use.

Synthesis Methods

The synthesis of ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate involves the reaction of anthracene-9-carboxylic acid with hydroxylamine hydrochloride in the presence of a base, followed by treatment with ethyl chloroformate. The resulting product is then purified by column chromatography. This synthesis method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

Ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate has shown promising results in various scientific research applications. In cancer treatment, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also shown anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Additionally, ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate has exhibited antimicrobial activity against various bacterial and fungal strains.

properties

IUPAC Name

ethyl 8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaene-12-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO4/c1-2-21-17(20)12-8-7-11-13-14(12)18-22-16(13)10-6-4-3-5-9(10)15(11)19/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOJPRFDPAHDNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C2C3=C(C4=CC=CC=C4C2=O)ON=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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